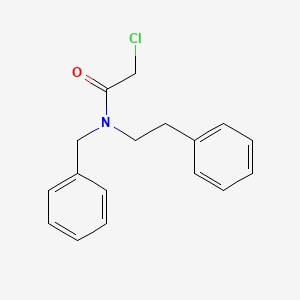
N-Benzyl-2-chlor-N-(2-phenylethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of acetamide, featuring a benzyl group, a phenethyl group, and a chlorine atom attached to the nitrogen and carbon atoms
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It is suggested that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides . .
Biochemical Pathways
The compound’s potential to be biotransformed into tertiary amine oxides suggests it may influence pathways involving these metabolites . The downstream effects of these interactions remain to be discovered.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of N-benzyl-2-chloroacetamide. This intermediate is then reacted with phenethylamine under similar conditions to yield N-benzyl-2-chloro-N-(2-phenylethyl)acetamide.
Industrial Production Methods
Industrial production of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide typically involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: N-benzyl-2-chloro-N-(2-phenylethyl)acetamide N-oxide.
Reduction: N-benzyl-2-chloro-N-phenethylamine.
Substitution: N-benzyl-2-hydroxy-N-phenethylacetamide or N-benzyl-2-amino-N-phenethylacetamide.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-chloro-N-phenylacetamide: Similar structure but lacks the phenethyl group.
N-benzyl-2-chloro-N-phenylpropanamide: Contains an additional carbon in the acyl chain.
N-benzyl-3-phenylacrylamide: Features a different functional group (acrylamide) instead of acetamide.
The uniqueness of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-13-17(20)19(14-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAPEQHWBXABLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














